molecular formula C18H20N2O2 B2867712 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one CAS No. 1903684-38-7

2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one

Cat. No. B2867712
CAS RN: 1903684-38-7
M. Wt: 296.37
InChI Key: TWESUDNFNSUWAH-UHFFFAOYSA-N
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Description

2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one, also known as PNU-22394, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and learning and memory processes in the brain.

Scientific Research Applications

2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one has been studied for its potential applications in various scientific research areas, including neurobiology, pharmacology, and toxicology. The selective antagonism of the NMDA receptor by 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one has been shown to have beneficial effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one has also been used to study the role of the NMDA receptor in synaptic plasticity and learning and memory processes. In addition, 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one has been used in toxicology studies to investigate the effects of NMDA receptor antagonism on various physiological systems.

Mechanism of Action

2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one selectively binds to the glycine-binding site of the NMDA receptor, thereby blocking the binding of glycine and preventing the activation of the receptor. This results in the inhibition of the NMDA receptor-mediated calcium influx and subsequent downstream signaling pathways. The selective antagonism of the NMDA receptor by 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one are primarily related to its selective antagonism of the NMDA receptor. This results in the inhibition of NMDA receptor-mediated calcium influx and subsequent downstream signaling pathways, which can have both beneficial and detrimental effects depending on the context. In animal models of neurodegenerative diseases, 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function. However, the long-term effects of NMDA receptor antagonism on synaptic plasticity and learning and memory processes are still not fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one in lab experiments is its selective antagonism of the NMDA receptor, which allows for the investigation of the specific role of this receptor in various physiological and pathological processes. However, the use of 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one in lab experiments is also limited by its potential off-target effects and the need for careful dosing and administration to avoid unwanted side effects.

Future Directions

There are several future directions for research on 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one, including the investigation of its effects on synaptic plasticity and learning and memory processes, the development of more selective NMDA receptor antagonists, and the exploration of its potential therapeutic applications in neurodegenerative diseases. Additionally, further studies are needed to fully understand the long-term effects of NMDA receptor antagonism on neuronal function and behavior.

Synthesis Methods

The synthesis of 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one involves the reaction of 3-(pyridin-3-yloxy)azetidine with 2-bromo-1-phenylbutane in the presence of potassium carbonate and copper powder. This reaction results in the formation of 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one as a white solid with a purity of over 98%. This synthesis method has been optimized to produce high yields of 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one with minimal impurities.

properties

IUPAC Name

2-phenyl-1-(3-pyridin-3-yloxyazetidin-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-2-17(14-7-4-3-5-8-14)18(21)20-12-16(13-20)22-15-9-6-10-19-11-15/h3-11,16-17H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWESUDNFNSUWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one

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